Cas no 2228634-68-0 (1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol)

1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol
- 2228634-68-0
- 1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol
- EN300-1862888
-
- インチ: 1S/C16H23NO2/c1-13(18)16(7-8-16)15-12-17(9-10-19-15)11-14-5-3-2-4-6-14/h2-6,13,15,18H,7-12H2,1H3
- InChIKey: LRSNSRDWOGLOLU-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CC2C=CC=CC=2)CC1C1(C(C)O)CC1
計算された属性
- せいみつぶんしりょう: 261.172878976g/mol
- どういたいしつりょう: 261.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 32.7Ų
1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1862888-0.25g |
1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |
2228634-68-0 | 0.25g |
$1051.0 | 2023-09-18 | ||
Enamine | EN300-1862888-5.0g |
1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |
2228634-68-0 | 5g |
$3313.0 | 2023-06-01 | ||
Enamine | EN300-1862888-10g |
1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |
2228634-68-0 | 10g |
$4914.0 | 2023-09-18 | ||
Enamine | EN300-1862888-5g |
1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |
2228634-68-0 | 5g |
$3313.0 | 2023-09-18 | ||
Enamine | EN300-1862888-0.1g |
1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |
2228634-68-0 | 0.1g |
$1005.0 | 2023-09-18 | ||
Enamine | EN300-1862888-1g |
1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |
2228634-68-0 | 1g |
$1142.0 | 2023-09-18 | ||
Enamine | EN300-1862888-0.05g |
1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |
2228634-68-0 | 0.05g |
$959.0 | 2023-09-18 | ||
Enamine | EN300-1862888-0.5g |
1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |
2228634-68-0 | 0.5g |
$1097.0 | 2023-09-18 | ||
Enamine | EN300-1862888-10.0g |
1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |
2228634-68-0 | 10g |
$4914.0 | 2023-06-01 | ||
Enamine | EN300-1862888-1.0g |
1-[1-(4-benzylmorpholin-2-yl)cyclopropyl]ethan-1-ol |
2228634-68-0 | 1g |
$1142.0 | 2023-06-01 |
1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-olに関する追加情報
Compound CAS No 2228634-68-0: 1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol
The compound with CAS No 2228634-68-0, commonly referred to as 1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a cyclopropane ring and a morpholine moiety, both of which contribute to its intriguing chemical properties and potential applications.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery, particularly due to their ability to induce specific stereochemical effects and enhance molecular stability. The presence of the cyclopropane ring in this compound makes it a valuable candidate for exploring novel therapeutic agents. Additionally, the morpholine group, which is a heterocyclic structure, is known for its ability to act as a hydrogen bond donor or acceptor, further enhancing the compound's potential for bioactivity.
The synthesis of 1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol involves a multi-step process that combines advanced organic synthesis techniques. Researchers have employed strategies such as ring-opening reactions and nucleophilic substitutions to achieve high yields and purity. The optimization of these synthetic pathways has been a focal point in recent studies, with particular emphasis on minimizing environmental impact and improving scalability for industrial applications.
In terms of applications, this compound has shown promise in various fields. In the pharmaceutical industry, it has been investigated for its potential as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways. Furthermore, its unique chemical structure makes it a valuable tool in the development of novel materials with tailored properties, such as high thermal stability or enhanced mechanical strength.
Recent advancements in computational chemistry have also shed light on the electronic properties of this compound. Quantum mechanical calculations have revealed that the cyclopropane ring contributes significantly to the molecule's reactivity, making it an attractive candidate for use in catalytic processes. These findings underscore the importance of understanding the relationship between molecular structure and function in designing new compounds with desired properties.
The safety profile of CAS No 2228634-68-0 has also been extensively studied. Toxicological evaluations have demonstrated that this compound exhibits low toxicity under standard experimental conditions, which is a critical factor for its consideration in therapeutic applications. However, further research is required to fully understand its long-term effects and potential for bioaccumulation.
In conclusion, the compound with CAS No 2228634-68-0, or 1-(4-benzylmorpholin-2-yl)cyclopropylethan-1
2228634-68-0 (1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol) 関連製品
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